Bienvenue dans la boutique en ligne BenchChem!

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide

Hypolipidemic agents Saccharin SAR In vivo pharmacology

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide (CAS 10312-42-2), also named 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid, is a synthetic saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) derivative bearing a four-carbon butanoic acid side chain. The compound integrates the privileged saccharin heterocycle — known for its hypolipidemic, anti-inflammatory, and carbonic anhydrase inhibitory activities — with a terminal carboxylic acid handle amenable to further derivatization.

Molecular Formula C11H11NO5S
Molecular Weight 269.27
CAS No. 10312-42-2
Cat. No. B2948624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide
CAS10312-42-2
Molecular FormulaC11H11NO5S
Molecular Weight269.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCC(=O)O
InChIInChI=1S/C11H11NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-2,4-5H,3,6-7H2,(H,13,14)
InChIKeyKNAWULHKVRITGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide (CAS 10312-42-2): A Saccharin-Derived Butanoic Acid Scaffold for Hypolipidemic and Epigenetic Probe Development


1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide (CAS 10312-42-2), also named 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid, is a synthetic saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) derivative bearing a four-carbon butanoic acid side chain [1]. The compound integrates the privileged saccharin heterocycle — known for its hypolipidemic, anti-inflammatory, and carbonic anhydrase inhibitory activities — with a terminal carboxylic acid handle amenable to further derivatization [2]. This structural combination positions it as both a direct biologically active molecule within the N-substituted saccharin series and a key synthetic intermediate for generating hydroxamic acid-based histone deacetylase (HDAC) inhibitors [3].

Why Generic Saccharin or Phthalimide Analogs Cannot Substitute for the Butanoic Acid Chain Length in 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide


The N-alkyl chain length on the saccharin nucleus is a critical determinant of both hypolipidemic potency in vivo and the binding geometry of derived HDAC inhibitors [1]. Systematic structure–activity relationship (SAR) studies demonstrate that the propionic acid (C3) analog maximizes serum cholesterol reduction (53% at 20 mg/kg/day ip), while the valeric acid (C5) analog optimizes triglyceride lowering (56% at 20 mg/kg/day ip) [2]. The butanoic acid (C4) variant occupies a distinct SAR niche — its intermediate chain length balances these two pharmacological endpoints and provides an optimal spacer length for constructing bidentate HDAC inhibitors that simultaneously engage the catalytic zinc ion and the enzyme surface recognition groove [3]. Direct replacement with shorter or longer chain congeners, or with the phthalimide counterparts that lack the sulfonamide moiety, results in quantitatively different lipid-modulating profiles and altered enzyme inhibitory activity, making compound selection non-interchangeable for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide vs. Closest Analogs


Chain-Length-Dependent Hypolipidemic Potency: Butanoic Acid (C4) vs. Propionic (C3) and Valeric (C5) Saccharin Analogs in CF1 Mice

In the foundational head-to-head in vivo comparison of N-substituted saccharin 1,1-dioxides, the propionic acid analog (C3 chain) reduced serum cholesterol by 53% after 16 days of dosing at 20 mg/kg/day ip in male CF1 mice, whereas the valeric acid analog (C5 chain) reduced serum triglycerides by 56% after 14 days [1]. The butanoic acid analog (C4 chain, CAS 10312-42-2) was concurrently evaluated within this same experimental series; its placement between the C3 and C5 extremes establishes the chain-length continuum, where the C4 spacer provides a balanced lipid-modulating profile rather than maximizing a single endpoint [1]. For comparison, the unsubstituted saccharin nucleus itself produced a 51% triglyceride reduction and a 68% cholesterol reduction at 20 mg/kg/day, albeit with different temporal kinetics [2].

Hypolipidemic agents Saccharin SAR In vivo pharmacology

Nucleus-Class Differentiation: Saccharin Core (Benzisothiazolin-3-one 1,1-dioxide) vs. Phthalimide Core in Hypolipidemic Activity

A systematic class-level comparison revealed that 1,2-benzisothiazolin-3-one 1,1-dioxide (saccharin) congeners compared favorably to their phthalimide counterparts in reducing both serum cholesterol and triglyceride levels in male CF1 mice at 20 mg/kg/day ip [1]. The saccharin-based propionic acid analog achieved 53% cholesterol reduction, outperforming the corresponding phthalimide-propionic acid derivative [1]. This nucleus-level advantage is attributed to the sulfonamide moiety of saccharin, which modulates hepatic enzyme activities (e.g., acetyl-CoA synthetase) more potently than the phthalimide carbonyl system [2]. CAS 10312-42-2, bearing the privileged saccharin 1,1-dioxide core, inherits this class-level superiority over phthalimide-based alternatives irrespective of side-chain identity.

Hypolipidemic Heterocycle comparison Saccharin vs. phthalimide

Synthetic Utility as a Key Intermediate: Carboxylic Acid Handle Enables HDAC Inhibitor Derivatization

The terminal carboxylic acid of CAS 10312-42-2 serves as the essential functional handle for converting the butanoic side chain into a hydroxamic acid zinc-binding group (ZBG), a transformation that yielded a series of 1,2-dihydrobenzo[d]isothiazol-3-one-1,1-dioxide hydroxamic acids with potent HDAC inhibitory activity [1]. The most optimized derivative (compound 11m) exhibited antiproliferative IC50 values against MDA-MB-231 and PC-3 cancer cell lines comparable to or better than the approved HDAC inhibitor vorinostat (SAHA) [1]. The four-carbon spacer length of the butanoic acid chain is critical: it positions the hydroxamic acid ZBG at the optimal distance to chelate the catalytic Zn²⁺ ion in the HDAC active site while the saccharin cap group occupies the enzyme surface recognition pocket, as demonstrated by molecular modeling [1].

HDAC inhibitors Saccharin hydroxamic acids Anticancer agents

High-Confidence Procurement Scenarios for 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide (CAS 10312-42-2)


Balanced Hypolipidemic Screening in Rodent Models of Mixed Dyslipidemia

When a research program requires simultaneous evaluation of cholesterol and triglyceride modulation without endpoint bias, CAS 10312-42-2 provides the intermediate C4 chain length that avoids the cholesterol-skewed profile of the C3 propionic acid analog and the triglyceride-skewed profile of the C5 valeric acid analog [1]. This compound enables dual-endpoint pharmacology studies in CF1 mice or other dyslipidemic rodent models at the class-validated dose of 20 mg/kg/day ip [1].

Precursor for Saccharin-Hydroxamic Acid HDAC Inhibitor Libraries

Medicinal chemistry groups synthesizing HDAC inhibitors with a saccharin surface-recognition cap should procure CAS 10312-42-2 as the key intermediate. The butanoic acid side chain provides the optimal four-atom spacer for converting the terminal carboxylic acid into a hydroxamic acid ZBG, yielding compounds with HDAC inhibitory potency comparable to SAHA and antiproliferative activity against triple-negative breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines [1].

Saccharin Nucleus-Selective Pharmacology: Differentiating from Phthalimide Scaffolds

For target identification studies or competitive enzyme assays where the sulfonamide 1,1-dioxide pharmacophore of saccharin is hypothesized to engage hepatic lipid-regulating enzymes (e.g., acetyl-CoA synthetase) more effectively than the phthalimide carbonyl system, CAS 10312-42-2 serves as the appropriate tool compound. The saccharin nucleus class of derivatives has demonstrated quantitatively superior hypolipidemic outcomes compared to matched phthalimide congeners [1][2].

Quote Request

Request a Quote for 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.